molecular formula C12H11FN2O3 B2522654 N-(3-FLUORO-4-METHYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1428365-92-7

N-(3-FLUORO-4-METHYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B2522654
CAS No.: 1428365-92-7
M. Wt: 250.229
InChI Key: LURVFFGLFGAVDX-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide is a chemical compound offered for research and development purposes. This small molecule features a 1,2-oxazole (isoxazole) core, a privileged structure in medicinal and agrochemistry known for its metabolic stability and ability to engage in hydrogen bonding. The core is substituted with a methoxy group and a carboxamide linker connected to a 3-fluoro-4-methylphenyl moiety. The presence of the fluorine atom is a common strategy in drug design to modulate properties such as bioavailability, membrane permeability, and metabolic stability . Research Applications & Potential: While the specific biological activity of this compound requires further investigation by qualified researchers, compounds within this structural class are frequently explored for their potential in various scientific fields. The 1,2-oxazole scaffold is found in molecules with diverse biological activities. Researchers may investigate this compound as a building block for novel pharmaceuticals or as a potential agrochemical agent, given that heterocyclic structures like benzoxazoles and oxadiazoles are known for their antifungal and other pesticidal properties . The structural elements of this compound—including the electron-deficient heterocycle and the fluorinated aniline—make it a valuable candidate for library synthesis in high-throughput screening and for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. Handling & Compliance: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) before use and adhere to all relevant health and safety guidelines.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-7-3-4-8(5-9(7)13)14-12(16)10-6-11(17-2)15-18-10/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURVFFGLFGAVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NO2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the fluorinated phenyl group: This can be accomplished through nucleophilic aromatic substitution reactions, where a fluorinated phenyl precursor reacts with the oxazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUORO-4-METHYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The fluorinated phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxazole ring can produce amine derivatives.

Scientific Research Applications

N-(3-FLUORO-4-METHYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-FLUORO-4-METHYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with other oxazole- and isoxazole-carboxamide derivatives, which are prevalent in drug discovery. Key comparisons include:

Compound Core Structure Substituents Therapeutic Indication Key Properties
N-(3-FLUORO-4-METHYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE (Target) 1,2-Oxazole - 3-OCH₃, 5-carboxamide
- 3-F, 4-CH₃ on phenyl
Not explicitly stated Enhanced metabolic stability (fluorine), moderate lipophilicity (methyl)
3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide 4,5-Dihydro-1,2-oxazole - Imidazole substituent
- 4-OCH₃, 3-CF₃ on phenyl
Antirheumatic Increased steric bulk (imidazole), high metabolic resistance (CF₃)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole - 3-CF₃, 1-CH₃
- 5-(3-Cl-C₆H₄-S)
Not stated High reactivity (sulfanyl), electron-withdrawing effects (CF₃, Cl)

Key Observations:

Core Heterocycle :

  • The target’s fully aromatic 1,2-oxazole core contrasts with the partially saturated 4,5-dihydroisoxazole in ’s antirheumatic compound. Aromaticity may enhance π-π stacking interactions in target binding, while dihydroisoxazole offers conformational flexibility .
  • Pyrazole derivatives () exhibit distinct electronic profiles due to nitrogen positioning and sulfanyl substituents, which may confer divergent pharmacokinetic behaviors .

Substituent Effects: Fluorine vs. Methoxy Positioning: The target’s 3-methoxy group on the oxazole may reduce steric hindrance compared to the 4-methoxy group on the phenyl ring in the antirheumatic analog, favoring target engagement.

Metabolic Stability :

  • Fluorine and methyl groups on the target’s phenyl ring likely block cytochrome P450-mediated metabolism, a strategy shared with the CF₃ group in ’s compound but with reduced molecular weight .

Research Findings and Data Gaps

  • highlights the importance of metabolite identification for pharmacokinetic profiling in carboxamide derivatives, suggesting that the target compound may require similar studies .
  • Structural data in emphasizes the role of sulfanyl and chloro groups in modulating reactivity, though direct comparisons to the target’s methoxy-fluoro system are lacking .

Biological Activity

N-(3-Fluoro-4-methylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique oxazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

  • Chemical Formula : C12H12FNO3
  • Molecular Weight : 235.23 g/mol
  • CAS Number : Not specified in the provided data.

Anticancer Properties

Research indicates that compounds containing oxazole moieties often exhibit significant anticancer activity. For instance, derivatives of oxazole have been shown to induce apoptosis in various cancer cell lines. A study highlighted that similar compounds demonstrated cytotoxic effects against human leukemia and breast cancer cell lines, with IC₅₀ values in the micromolar range .

Table 1: Cytotoxic Activity of Oxazole Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism of Action
5aMCF-70.65Induces apoptosis via p53 activation
5bU-9372.41Caspase activation

The biological activity of this compound may involve the following mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and histone deacetylases (HDACs) .
  • Induction of Apoptosis : Studies have shown that these compounds can activate apoptotic pathways through increased expression of pro-apoptotic proteins like p53 and cleavage of caspases .
  • Cell Cycle Arrest : Some derivatives have been observed to cause cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies

Several studies have evaluated the biological activity of oxazole derivatives:

  • Study on Anticancer Activity : A series of oxazole derivatives were synthesized and tested against various cancer cell lines, demonstrating significant cytotoxicity with promising selectivity profiles .
  • Mechanistic Insights : Molecular docking studies revealed strong interactions between oxazole compounds and target proteins, suggesting a rational basis for their anticancer effects .

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